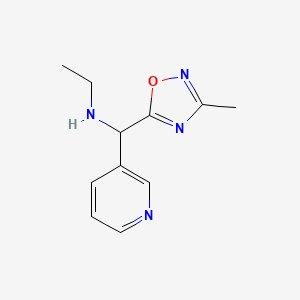![molecular formula C11H15N5O2S B14883529 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the formation of the imidazole and pyrazolo[1,5-a]pyrazine rings followed by their subsequent coupling. One common approach is to start with the synthesis of the imidazole ring through the cyclization of amido-nitriles under mild conditions . The pyrazolo[1,5-a]pyrazine ring can be synthesized via a similar cyclization process involving appropriate precursors . The final step involves the sulfonylation of the imidazole ring and its coupling with the pyrazolo[1,5-a]pyrazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, tert-butyl hydroperoxide (TBHP)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole or pyrazolo[1,5-a]pyrazine derivatives
Substitution: Substituted imidazole or pyrazolo[1,5-a]pyrazine derivatives
Scientific Research Applications
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-imidazole-4-sulfonyl derivatives: These compounds share the imidazole-sulfonyl moiety and exhibit similar chemical reactivity.
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core and have similar biological activities.
Uniqueness
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of both imidazole and pyrazolo[1,5-a]pyrazine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N5O2S |
|---|---|
Molecular Weight |
281.34 g/mol |
IUPAC Name |
5-(1,2-dimethylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H15N5O2S/c1-9-13-11(8-14(9)2)19(17,18)15-5-6-16-10(7-15)3-4-12-16/h3-4,8H,5-7H2,1-2H3 |
InChI Key |
RSUBSFHSJDEQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)


![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)

![(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline](/img/structure/B14883482.png)






![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)
